molecular formula C9H19N3O2S B8109981 rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide

rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide

Cat. No.: B8109981
M. Wt: 233.33 g/mol
InChI Key: SOVPZOXBSZZYTJ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide is a complex organic compound that belongs to the class of bicyclic nitrogen heterocycles. This compound is characterized by its unique structural framework, which includes a hexahydro-1H-pyrrolo[3,4-c]pyridine core substituted with a sulfonamide group. The presence of the N,N-dimethyl groups further enhances its chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide typically involves multi-step organic reactions. One common approach is the base-promoted three-component reaction, which includes the reaction of β-enamino imide, aromatic aldehydes, and malononitrile or its derivatives . This method allows for the convenient construction of the pyrrolo[3,4-c]pyridine skeleton.

Industrial Production Methods

For large-scale production, process optimization is crucial. The industrial synthesis often involves the use of commercially available solvents and reagents without further purification . Techniques such as liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets rel-(3aR,7aS)-N,N-dimethylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-sulfonamide apart from similar compounds is its specific substitution pattern and the presence of the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3aR,7aS)-N,N-dimethyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2S/c1-11(2)15(13,14)12-4-3-8-5-10-6-9(8)7-12/h8-10H,3-7H2,1-2H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVPZOXBSZZYTJ-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2CNCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1CC[C@@H]2CNC[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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